molecular formula C27H32N4O4 B1667220 BMS561392 CAS No. 611227-74-8

BMS561392

Numéro de catalogue: B1667220
Numéro CAS: 611227-74-8
Poids moléculaire: 476.6 g/mol
Clé InChI: QVNZBDLTUKCPGJ-SHQCIBLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-561392, également connu sous le nom de DPC-333, est un composé qui fonctionne comme un inhibiteur de l'enzyme convertissant le facteur de nécrose tumorale alpha (TNF alpha). Il est également un bloqueur d'ADAM17.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour BMS-561392 impliquent plusieurs étapes. Une méthode courante comprend la préparation du composé dans une solution de diméthylsulfoxyde (DMSO), suivie de l'ajout de polyéthylène glycol (PEG300) et de Tween 80, et enfin, de l'ajout d'eau distillée (ddH2O) pour atteindre la concentration désirée . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

BMS-561392 subit différents types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Neuroinflammatory Diseases

Research indicates that BMS561392 has significant potential in treating neuroinflammatory conditions. For instance, studies have shown that the compound effectively reduces TNF-α secretion in cultured cells and in vivo models. In a study involving Tg2576 mice, which express human APP, this compound was infused directly into the brain, resulting in decreased levels of soluble APP (sAPP) without increasing amyloid-beta (Aβ) levels . This suggests that this compound may help manage conditions like Alzheimer's disease by modulating APP processing.

Case Study: Tg2576 Mouse Model

  • Objective : Assess the effects of this compound on APP processing.
  • Method : Infusion of this compound into the right lateral ventricle.
  • Results : Significant reduction in sAPP levels in the hippocampus; no increase in Aβ levels was observed .

Cancer Research

In cancer studies, particularly involving non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth significantly. In xenograft models, mice treated with this compound exhibited tumor volumes reduced by more than 50% compared to untreated controls . This effect is attributed to the compound's ability to inhibit EGFR signaling pathways mediated by ADAM17.

Case Study: NSCLC Xenografts

  • Objective : Evaluate the impact of this compound on tumor growth.
  • Method : Administration of 20 mg/kg orally twice daily.
  • Results : Tumor volume reduced by <50% compared to controls .

Effects on Microglial Cells

This compound has been studied for its effects on microglial cells, which play a crucial role in neuroinflammation. High concentrations of this compound were found to increase activated caspase-3-positive microglial cells, indicating a potential role in apoptosis regulation within these immune cells . This finding suggests that while inhibiting TACE may reduce inflammation, it could also influence cell survival pathways.

Case Study: Microglial Activation

  • Objective : Investigate the role of ADAM17 inhibition on microglial cells.
  • Method : Treatment with varying concentrations of this compound.
  • Results : Increased activation of caspase-3-positive microglia at higher concentrations .

Implications for Therapeutic Development

The findings surrounding this compound underscore its potential as a therapeutic agent in various diseases characterized by excessive inflammation and aberrant protein processing. Its ability to selectively inhibit TACE makes it a valuable candidate for further clinical development.

Data Table: Summary of Applications

Application AreaStudy FocusKey Findings
Neuroinflammatory DiseasesTg2576 Mouse ModelReduced sAPP levels; no increase in Aβ levels
Cancer ResearchNSCLC XenograftsTumor volume reduced by >50%
Microglial Cell StudiesEffects on apoptosisIncreased activated caspase-3-positive microglia

Mécanisme D'action

BMS-561392 exerts its effects by inhibiting the activity of TNF alpha-converting enzyme (TACE) and ADAM17. These enzymes are involved in the cleavage of membrane-bound TNF alpha to its soluble form, which is a key mediator of inflammation. By blocking these enzymes, BMS-561392 reduces the production of soluble TNF alpha, thereby decreasing inflammation and its associated symptoms .

Comparaison Avec Des Composés Similaires

BMS-561392 est unique dans son double inhibition de l'enzyme convertissant le TNF alpha et d'ADAM17. Des composés similaires comprennent :

Ces composés partagent des mécanismes d'action similaires mais peuvent différer par leur spécificité, leur puissance et leurs profils d'effets secondaires.

Activité Biologique

BMS561392, also known as DPC-333, is a selective inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in various inflammatory and autoimmune diseases. Developed by Bristol-Myers Squibb, this compound has garnered attention for its potential therapeutic applications by modulating the activity of ADAM17, a metalloproteinase involved in the shedding of membrane proteins and cytokines.

This compound specifically inhibits the enzymatic activity of ADAM17. It has been reported to reduce ADAM17 activity with an IC50 value of 0.2 nM , indicating a potent inhibitory effect . This inhibition leads to decreased shedding of pro-inflammatory cytokines and receptors, which can mitigate inflammatory responses.

Inhibition of Cytokine Shedding

ADAM17 is responsible for the cleavage and release of various substrates, including pro-inflammatory cytokines such as TNF-alpha. By inhibiting ADAM17, this compound alters the balance of cytokine production, which can be beneficial in conditions characterized by excessive inflammation. The compound's ability to inhibit TNF-alpha shedding is particularly relevant in treating diseases such as rheumatoid arthritis and psoriasis.

Table 1: Summary of Biological Activities

Activity Description
ADAM17 Inhibition IC50 = 0.2 nM; significant reduction in activity
Cytokine Shedding Decreased release of TNF-alpha and other pro-inflammatory cytokines
Potential Applications Autoimmune diseases, inflammatory disorders, cancer

Case Study: Efficacy in Rheumatoid Arthritis

A clinical study investigated the effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in disease activity scores compared to placebo groups. The study highlighted significant improvements in joint inflammation and pain management, correlating with reduced levels of circulating TNF-alpha.

Research Findings on ADAM17 Substrates

Recent studies have identified over 90 substrates for ADAM17, emphasizing its role in various cellular processes such as inflammation, immune response, and tumorigenesis . The inhibition of this enzyme by this compound has been shown to impact multiple pathways:

  • Cell Adhesion : Reduced shedding of adhesion molecules may enhance cell-to-cell interactions.
  • Inflammation Modulation : Lower levels of inflammatory mediators lead to decreased chronic inflammation.
  • Tumorigenesis : Potential implications in cancer therapy through modulation of tumor microenvironment interactions.

Table 2: Impacts on Substrate Shedding

Substrate Type Effect of this compound
Cytokines Decreased shedding (e.g., TNF-alpha)
Adhesion Molecules Enhanced retention on cell surfaces
Growth Factors Altered availability affecting tumor growth dynamics

Propriétés

IUPAC Name

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZBDLTUKCPGJ-SHQCIBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611227-74-8
Record name BMS-561392
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-561392
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS561392
Reactant of Route 2
BMS561392
Reactant of Route 3
BMS561392
Reactant of Route 4
BMS561392
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BMS561392
Reactant of Route 6
BMS561392

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.